molecular formula C18H19N3O3 B6058900 N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE

Cat. No.: B6058900
M. Wt: 325.4 g/mol
InChI Key: WTCMRUWFMQJLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-methylbutanamide is a heterocyclic compound featuring a phenyl ring substituted with a hydroxy group, a methyl group, and an oxazolo[4,5-b]pyridine moiety.

Properties

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10(2)7-15(22)20-12-8-11(3)16(23)13(9-12)18-21-17-14(24-18)5-4-6-19-17/h4-6,8-10,23H,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCMRUWFMQJLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels-Alder reaction, followed by subsequent functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-y}phenyl)-3-methylbutanamide has been investigated for its potential therapeutic applications:

a. Anticancer Activity

Recent studies have indicated that compounds with oxazole and pyridine moieties exhibit significant anticancer properties. For instance, a derivative of this compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

b. Antimicrobial Properties

The oxazole and pyridine structures are known for their antimicrobial activity. Research has demonstrated that similar compounds can effectively combat bacterial infections and may serve as templates for synthesizing new antibiotics .

Drug Discovery

The compound has been included in several screening libraries aimed at identifying new drug candidates:

a. Screening Libraries

It is part of the 300k Representative Compounds Library , which is utilized for high-throughput screening in drug discovery processes . This library facilitates the identification of bioactive compounds that can be further developed into pharmaceuticals.

b. Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how modifications to its structure can enhance biological activity or reduce toxicity. For instance, variations in the substituents on the pyridine ring have been shown to significantly affect the compound's efficacy against specific targets .

Case Study 1: Anticancer Screening

In a recent study, N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-y}phenyl)-3-methylbutanamide was screened against a panel of cancer cell lines (A549, MCF7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide

  • Structure : Replaces the hydroxy and methyl groups on the phenyl ring with a chloro substituent and substitutes the butanamide with a furan carboxamide.
  • Activity: Demonstrated antikinetoplastid activity against Leishmania donovani, though with weak efficacy in intramacrophage assays .
  • The furan carboxamide may enhance binding to target enzymes via π-π stacking, whereas the butanamide in the target compound offers conformational flexibility .

2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

  • Structure : Shares a fused heterocyclic core (imidazo[4,5-b]pyridine) but incorporates sulfonyl and trifluoromethyl groups.
  • Activity : Highlighted in a 2023 patent for enhanced metabolic stability and target affinity, likely due to electron-withdrawing substituents .
  • Key Differences: The trifluoromethyl group in this compound improves resistance to oxidative metabolism, a feature absent in the target compound.

tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl)oxazolo[4,5-b]pyridin-2-yl]methyl}-1-piperidinecarboxylate

  • Structure : Includes a tert-butyl-protected piperidine and methoxy group, differing significantly in steric bulk.
  • Key Differences :
    • The methoxy and piperidine groups increase molecular weight and complexity, possibly limiting bioavailability compared to the target compound’s simpler side chain .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Calculated) Key Substituents Biological Activity Solubility (Predicted)
Target Compound C₁₉H₁₉N₃O₃ 4-hydroxy-3-methylphenyl, butanamide Antiparasitic (inferred) Moderate
N-(4-Chloro-3-(oxazolo...)phenyl)furan-2-carboxamide C₁₇H₁₀ClN₃O₃ 4-chloro, furan carboxamide Antikinetoplastid (weak activity) Low
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine C₁₅H₁₂F₃N₃O₂S Trifluoromethyl, ethylsulfonyl High metabolic stability Low
tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl)oxazolo... C₂₂H₂₉N₃O₅ tert-butyl, methoxy Synthetic intermediate Low

Research Findings and Mechanistic Insights

  • Antiparasitic Activity : The oxazolo[4,5-b]pyridine scaffold is critical for targeting kinetoplastid parasites, as seen in . The target compound’s hydroxy group may improve solubility for intracellular targeting, but its efficacy requires validation .
  • Antioxidant Potential: Structural similarity to hydroxamic acids (e.g., compounds 6–10 in ) suggests possible radical scavenging activity, though direct evidence is lacking .
  • Synthetic Strategies : Protection-deprotection methods from (e.g., tert-butyl groups) could streamline the synthesis of the target compound’s sensitive hydroxy group .

Biological Activity

N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 896661-57-7

The compound features a unique structure that includes a hydroxyphenyl group and an oxazolo-pyridine moiety, which are believed to contribute to its biological properties.

Research indicates that this compound interacts with specific molecular targets. The compound has been noted for its ability to inhibit various enzymes and pathways associated with disease processes.

Antidiabetic Activity

One of the significant areas of research surrounding this compound is its potential antidiabetic activity. In studies assessing its effects on alpha-amylase and PTP-1B inhibition:

  • Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 μM, indicating substantial inhibitory activity compared to the standard acarbose (IC50 = 1.58 μM) .
Concentration (μM)% Inhibition
50078.85
25073.08
12568.90
62.562.28
31.2558.47

Antioxidant Activity

The antioxidant potential of the compound was also evaluated using the DPPH assay:

  • DPPH Scavenging Activity : The compound showed promising results in scavenging free radicals, which is crucial for protecting against oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains:

  • Mycobacterium tuberculosis : The compound demonstrated inhibitory effects with an IC90 of 6.8 μM .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that specific substitutions on the oxazolo-pyridine ring can significantly influence biological activity. For instance, compounds with additional hydroxyl or methyl groups showed enhanced efficacy in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.